molecular formula C26H22ClN3O B2910971 5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189501-97-0

5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2910971
CAS No.: 1189501-97-0
M. Wt: 427.93
InChI Key: NZWPKKJYCPTVJT-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one belongs to the pyrimido[5,4-b]indol-4-one family, a class of nitrogen-containing heterocycles with demonstrated bioactivity. Its structure features:

  • A methyl substituent at position 8, contributing to electronic modulation of the indole core.
  • A 1-phenylethyl group at position 3, introducing steric bulk that may influence binding specificity.

While direct biological data for this compound are unavailable in the provided evidence, structurally related analogs exhibit antiviral, anticancer, and antimicrobial activities .

Properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-8-methyl-3-(1-phenylethyl)pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O/c1-17-8-13-23-22(14-17)24-25(29(23)15-19-9-11-21(27)12-10-19)26(31)30(16-28-24)18(2)20-6-4-3-5-7-20/h3-14,16,18H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZWPKKJYCPTVJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)C(C)C4=CC=CC=C4)CC5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidoindole core: This step involves the cyclization of indole derivatives with appropriate reagents to form the pyrimidoindole structure.

    Introduction of the chlorobenzyl group: This can be achieved through a benzylation reaction using 4-chlorobenzyl chloride in the presence of a base.

    Addition of the phenylethyl group: This step involves the alkylation of the intermediate compound with 1-phenylethyl bromide under basic conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with molecular targets such as DNA and specific enzymes. It can bind to DNA, interfering with its replication and transcription processes, leading to the inhibition of cancer cell proliferation. Additionally, it may inhibit specific enzymes involved in cell signaling pathways, further contributing to its anti-cancer effects .

Comparison with Similar Compounds

Structural Analogues of Pyrimido[5,4-b]indol-4-one Derivatives

The table below compares key structural and functional features of the target compound with its analogs:

Compound Name / Source 5-Substituent 8-Substituent 3-Substituent Molecular Weight (g/mol) Notable Properties / Activities References
Target Compound 4-Chlorobenzyl Methyl 1-Phenylethyl ~450 (estimated) N/A (structural focus) -
8-Fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl) derivative () 4-Fluorobenzyl Fluoro 2-Methoxybenzyl ~400 (estimated) Anti-HBV activity (IC₅₀: nanomolar range)
8-Bromo-3-(3-isopropoxypropyl) variant () - Bromo 3-Isopropoxypropyl ~450 (estimated) Enhanced solubility via ether linkage
3-(4-Chlorophenyl)-2-phenacylsulfanyl derivative () 4-Chlorophenyl - Phenacylsulfanyl ~500 (estimated) Potential thiol-mediated reactivity
3-[(4-Fluorophenyl)methyl]-8-methoxy-5-methyl analog () 4-Fluorophenylmethyl Methoxy - 337.3 Moderate water solubility (2.5 µg/mL)

Key Structural and Functional Insights

Substituent Effects on Bioactivity
  • Chlorine’s larger atomic radius could also strengthen hydrophobic interactions in binding pockets. The 8-methyl group in the target compound vs. 8-fluoro in alters electronic density: methyl is electron-donating, while fluoro is electron-withdrawing. This may modulate interactions with enzymatic targets like HBV polymerase .
Steric and Solubility Considerations
  • The 1-phenylethyl group at position 3 introduces greater steric bulk compared to smaller substituents (e.g., 2-methoxybenzyl in ), which might reduce binding affinity but improve selectivity .
  • Sulfanyl-containing analogs () exhibit higher polarity, improving aqueous solubility but possibly limiting blood-brain barrier penetration .
Crystallographic and Conformational Data
  • The fluorinated analog in crystallizes in a monoclinic P21/n space group with distinct unit cell parameters (a = 16.366 Å, b = 6.0295 Å), stabilized by intermolecular hydrogen bonds and π-π stacking . The target compound’s bulkier 1-phenylethyl group may disrupt such packing, altering crystallinity and stability.

Biological Activity

The compound 5-(4-chlorobenzyl)-8-methyl-3-(1-phenylethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a member of the pyrimidoindole family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.

Synthesis

The synthesis of pyrimidoindole derivatives typically involves multi-step organic reactions. For instance, the compound can be synthesized through a series of nucleophilic substitutions and cyclization reactions involving appropriate precursors. The process often includes:

  • Formation of the pyrimidine ring through condensation reactions.
  • Introduction of the chlorobenzyl and phenylethyl groups via electrophilic aromatic substitution or coupling reactions.

Anticancer Properties

Research indicates that pyrimidoindole derivatives exhibit significant anticancer activity. For example, studies on similar compounds have shown that they can inhibit various cancer cell lines by targeting specific pathways involved in tumor growth and proliferation. The mechanism often involves:

  • Inhibition of receptor tyrosine kinases (RTKs) such as VEGFR-2, which is crucial for angiogenesis in tumors. A related compound was found to be a potent VEGFR-2 inhibitor, comparable to established drugs like sunitinib .

Antimicrobial Activity

Compounds within this class have demonstrated notable antimicrobial effects against various bacterial strains. The biological activity profile typically includes:

  • Bactericidal effects against pathogens such as Escherichia coli and Staphylococcus aureus. These effects are often attributed to the ability of the compounds to disrupt bacterial cell membranes or inhibit critical enzymatic pathways .

Enzyme Inhibition

The inhibition of specific enzymes is another area where these compounds show promise. For instance:

  • Acetylcholinesterase (AChE) inhibition has been noted, which is significant for developing treatments for neurodegenerative diseases like Alzheimer's .

Case Studies

Several studies have explored the biological activities of compounds structurally related to this compound:

  • VEGFR-2 Inhibition Study :
    • A study reported that a similar compound exhibited potent inhibition of VEGFR-2 with IC50 values comparable to sunitinib. This suggests a potential therapeutic role in cancer treatment .
  • Antimicrobial Efficacy :
    • A series of piperidine derivatives were evaluated for their antibacterial activities, showing efficacy against multiple bacterial strains with varying degrees of potency .
  • Enzyme Activity Assessment :
    • The enzyme inhibitory activity was assessed using standard assay protocols, revealing significant inhibition rates for AChE and urease, indicating potential applications in treating metabolic disorders .

Data Summary

Biological ActivityTargetMechanismReference
AnticancerVEGFR-2Inhibition of angiogenesis
AntimicrobialBacterial strainsDisruption of cell membranes
Enzyme InhibitionAChEInhibition of neurotransmitter breakdown

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